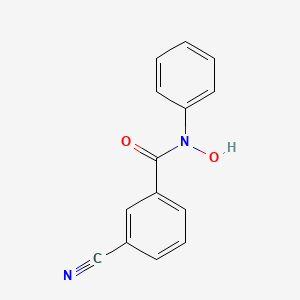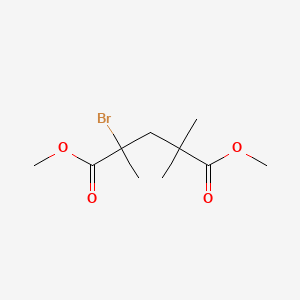
2-Methyl-4'-sulfanilylcrotonanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4’-sulfanilylcrotonanilide is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-sulfanilylcrotonanilide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 2-methylcrotonanilide with sulfanilic acid under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4’-sulfanilylcrotonanilide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process and reduce waste.
化学反应分析
Types of Reactions
2-Methyl-4’-sulfanilylcrotonanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Methyl-4’-sulfanilylcrotonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4’-sulfanilylcrotonanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-Methyl-4’-sulfanilylcrotonanilide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-Methyl-4’-sulfanilylbutanilide and 2-Methyl-4’-sulfanilylpentanilide.
Uniqueness: The presence of the sulfanilyl group and the specific arrangement of functional groups in 2-Methyl-4’-sulfanilylcrotonanilide confer unique chemical properties and reactivity, making it distinct from other related compounds.
属性
CAS 编号 |
101575-21-7 |
|---|---|
分子式 |
C17H18N2O3S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(E)-N-[4-(4-aminophenyl)sulfonylphenyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12(2)17(20)19-14-6-10-16(11-7-14)23(21,22)15-8-4-13(18)5-9-15/h3-11H,18H2,1-2H3,(H,19,20)/b12-3+ |
InChI 键 |
FKYCJJALFXMHNX-KGVSQERTSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CC=C(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

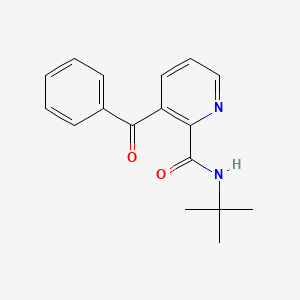
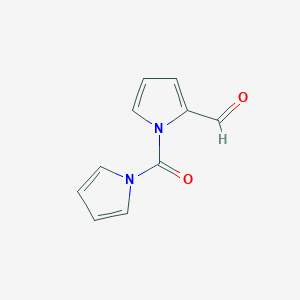
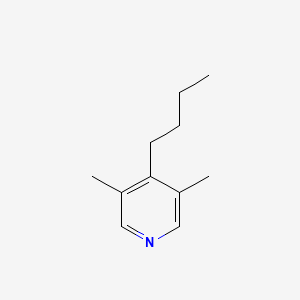
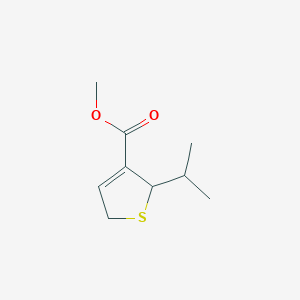
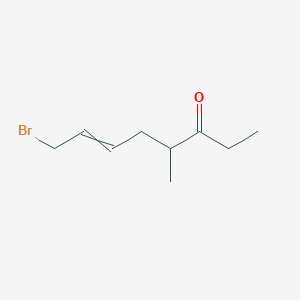

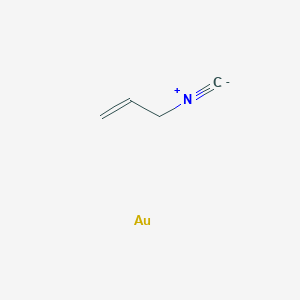
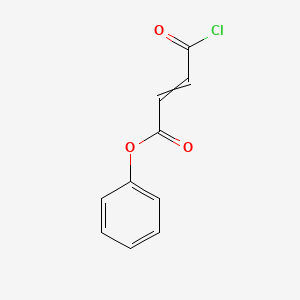
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
